Product packaging for D-Dehydroascorbic acid(Cat. No.:CAS No. 19192-77-9)

D-Dehydroascorbic acid

Cat. No.: B098518
CAS No.: 19192-77-9
M. Wt: 174.11 g/mol
InChI Key: SBJKKFFYIZUCET-MVHIGOERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as an Oxidized Ascorbate (B8700270) Species

D-Dehydroascorbic acid is formed through the reversible two-electron oxidation of D-ascorbic acid. drugbank.comportlandpress.com This oxidation can be prompted by various factors, including exposure to light, heat, transition metal ions, and alkaline pH conditions. nih.gov In biological contexts, the oxidation of ascorbate to dehydroascorbic acid is a crucial aspect of its function as an antioxidant and enzyme cofactor. researchgate.net The process involves the initial formation of a free radical intermediate, semidehydroascorbic acid, which is then further oxidized to DHA. wikipedia.orgresearchgate.net

In aqueous solutions, DHA is unstable and can undergo irreversible hydrolysis to form 2,3-diketo-D-gulonic acid, leading to a loss of its biological activity. researchgate.netdrugbank.com However, it is primarily present in a hydrated bicyclic hemiketal form in water. researchgate.netresearchgate.net This structural characteristic is central to its biological transport and subsequent intracellular reduction back to ascorbic acid. wikipedia.orgfoodb.ca

Academic Significance in Biological Redox Systems

The significance of this compound in biological redox systems is multifaceted. Its ability to be transported into cells, particularly via glucose transporters (GLUTs), and then be intracellularly reduced back to ascorbic acid, is a key mechanism for maintaining cellular antioxidant capacity. researchgate.netwikipedia.orgfoodb.ca This "recycling" pathway is critical in cells that lack specific transporters for ascorbic acid. wikipedia.org

Research has highlighted the role of DHA in various cellular processes. For instance, it has been shown to modulate neuronal energy metabolism by influencing glucose utilization through the pentose (B10789219) phosphate (B84403) pathway. nih.gov Furthermore, the transport of DHA into mitochondria and the brain underscores its importance in protecting these vital, high-energy-demand tissues from oxidative stress. drugbank.comwikipedia.org The interplay between DHA and glutathione (B108866), a major intracellular antioxidant, is also a significant area of study, as glutathione is involved in the reduction of DHA back to ascorbic acid. wikipedia.orgacs.org The study of the vitamin C redox system, encompassing ascorbic acid, semidehydroascorbic acid, and dehydroascorbic acid, is fundamental to understanding its role as a redox buffer in biological fluids and cells. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C6H6O6 wikipedia.org
Molar Mass 174.108 g·mol−1 wikipedia.org
CAS Number 490-83-5 wikipedia.org
Melting Point 228 °C (decomposes) chemicalbook.com
Appearance Orange Solid chemicalbook.com
Solubility in Water Soluble foodb.ca

Research Findings on this compound

Research AreaKey FindingsReferences
Cellular Transport Transported into cells via glucose transporters (GLUTs), particularly GLUT1, GLUT3, and GLUT4. This transport is competitively inhibited by D-glucose. wikipedia.orgnih.govnih.govaacrjournals.org
Redox Cycling Intracellularly reduced to ascorbic acid by glutathione and other thiols, trapping it within the cell and regenerating the antioxidant. wikipedia.orgacs.org
Neuronal Metabolism Modulates neuronal energy metabolism by increasing glucose oxidation through the pentose phosphate pathway and stimulating lactate (B86563) uptake. nih.gov
Stability Unstable in aqueous solutions with a half-life of about 6 minutes under biological conditions; undergoes irreversible hydrolysis to 2,3-diketogulonic acid. Stabilization occurs at a pH below 4. researchgate.net
Chemical Structure Exists predominantly as a hydrated bicyclic monomer in aqueous solution. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O6 B098518 D-Dehydroascorbic acid CAS No. 19192-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJKKFFYIZUCET-MVHIGOERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018175
Record name threo-​2,​3-​Hexodiulosonic acid, γ-​lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33124-69-5
Record name Dehydroascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33124-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name threo-​2,​3-​Hexodiulosonic acid, γ-​lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

D Dehydroascorbic Acid Biosynthesis and Formation Mechanisms

Oxidative Conversion from L-Ascorbic Acid

The primary route to the formation of dehydroascorbic acid is through the oxidation of L-ascorbic acid. nih.govacs.org This conversion is a two-electron oxidation process. nih.gov The initial loss of one electron transforms L-ascorbic acid into the radical intermediate, semidehydroascorbic acid. nih.govnhri.org.tw A subsequent one-electron oxidation of this radical yields dehydroascorbic acid. nih.gov This process can be mediated by both enzymatic and non-enzymatic mechanisms.

Enzymatic Oxidation Pathways

Ascorbate (B8700270) oxidase is a key enzyme that catalyzes the oxidation of L-ascorbic acid to dehydroascorbic acid. scielo.brcore.ac.uk This enzyme is prevalent in higher plants. core.ac.uk In a study on Arabidopsis, a multicopper oxidase-like protein, SKS18, was identified as having ascorbate oxidase activity, directly leading to the oxidation of L-ascorbic acid. oup.comnih.gov The reaction catalyzed by ascorbate oxidase involves the direct transfer of electrons from ascorbic acid to molecular oxygen, producing dehydroascorbic acid and water. core.ac.uk

Another enzymatic pathway involves peroxidases, which, in the presence of hydrogen peroxide, can facilitate the oxidation of other compounds that in turn can oxidize ascorbic acid. scielo.br For instance, peroxidase can catalyze the oxidation of hydroquinone (B1673460) to p-quinone, which can then be reduced back to hydroquinone by L-ascorbic acid, resulting in the oxidation of the latter. scielo.br

EnzymeSubstrateProductOrganism/System
Ascorbate Oxidase (e.g., SKS18)L-Ascorbic Acid, O₂Dehydroascorbic Acid, H₂OHigher Plants (e.g., Arabidopsis) core.ac.ukoup.comnih.gov
Peroxidase (indirectly)L-Ascorbic Acid, H₂O₂, HydroquinoneDehydroascorbic Acid, p-QuinoneGeneral Enzymatic Systems scielo.br

Non-Enzymatic Oxidation Processes

L-ascorbic acid can also be oxidized to dehydroascorbic acid through non-enzymatic processes, which are significantly influenced by the presence of reactive oxygen species and metal ions. researchgate.netescholarship.org

Reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, are potent oxidizing agents that can directly oxidize L-ascorbic acid. oup.commdpi.com Ascorbic acid acts as a scavenger of these harmful free radicals, and in the process, it is itself oxidized to dehydroascorbic acid. nih.govmdpi.com This non-enzymatic antioxidant function is a critical protective mechanism in biological systems against oxidative damage. nih.gov

Transition metal ions, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions, are effective catalysts for the autoxidation of L-ascorbic acid in the presence of oxygen. researchgate.netescholarship.orgnih.gov This catalytic process accounts for a significant portion of ascorbic acid degradation. escholarship.org The metal ions act as a bridge, facilitating the transfer of electrons from ascorbic acid to molecular oxygen. escholarship.org The rate of this oxidation is influenced by factors such as pH and the presence of chelating agents. nih.govrsc.org Research has shown that even micromolar concentrations of these metal ions are more significant in ascorbic acid oxidation than reactive oxygen species. researchgate.net The general mechanism involves the formation of a complex between the metal ion, ascorbic acid, and oxygen. escholarship.org

Oxidizing AgentDescriptionKey Factors
Reactive Oxygen Species (ROS)Direct oxidation of L-ascorbic acid by free radicals like superoxide and hydroxyl radicals. oup.commdpi.comPresence of metabolic processes that generate ROS. nih.gov
Metal Ions (Cu²⁺, Fe³⁺)Catalytic oxidation of L-ascorbic acid in the presence of oxygen. researchgate.netescholarship.orgpH, presence of chelating agents. nih.govrsc.org

Intermediate Radical Form: Semidehydroascorbic Acid

The oxidation of L-ascorbic acid to dehydroascorbic acid proceeds through a crucial intermediate, the semidehydroascorbic acid radical, also known as the ascorbate radical. wikipedia.orgnih.gov This free radical is formed upon the loss of a single electron from L-ascorbic acid. nih.govnhri.org.tw

Semidehydroascorbic acid is a relatively stable radical with a half-life that can range from 10⁻⁵ seconds to several minutes, depending on the surrounding conditions such as the presence of oxygen and metal ions. nih.govnhri.org.tw Compared to other free radicals, it is considered relatively unreactive under physiological conditions. nih.gov

This intermediate can follow two main pathways. It can be reduced back to L-ascorbic acid, or it can undergo a second oxidation, losing another electron to form dehydroascorbic acid. nih.gov The disproportionation of two semidehydroascorbic acid radicals can also yield one molecule of ascorbic acid and one molecule of dehydroascorbic acid. acs.org The reversible nature of the conversion between ascorbic acid and semidehydroascorbic acid is a key feature of its role as a recyclable antioxidant. nhri.org.tw

D-Dehydroascorbic Acid Metabolism and Biochemical Cycling

Dehydroascorbic acid (DHA) is the oxidized form of ascorbic acid (vitamin C). wikipedia.org The recycling of DHA back to ascorbic acid is a critical process for maintaining the body's antioxidant capacity. This regeneration is accomplished through various enzymatic pathways.

D Dehydroascorbic Acid Metabolism and Biochemical Cycling

Enzymatic Reduction Mechanisms for L-Ascorbic Acid Regeneration

The reduction of D-dehydroascorbic acid (DHA) back to L-ascorbic acid is a crucial process for maintaining the intracellular antioxidant pool. This conversion is primarily mediated by enzymatic systems that utilize different reducing equivalents. brieflands.commdpi.com These enzymatic pathways ensure the efficient recycling of vitamin C, allowing it to continue its vital roles in the body. The principal mechanisms involved are dependent on NADPH, NADH, and glutathione (B108866). brieflands.combrieflands.com

NADPH-Dependent Reductases

A significant pathway for DHA reduction involves enzymes that use nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the electron donor. brieflands.combrieflands.com These reductases are vital for regenerating ascorbic acid and are found in various cellular compartments.

Thioredoxin reductase (TrxR), a selenium-containing enzyme, has been identified as a key player in the NADPH-dependent reduction of DHA. researchgate.netnih.gov This enzyme, found in the cytosol, can directly reduce DHA to ascorbic acid. brieflands.comresearchgate.netnih.gov Studies with purified rat liver thioredoxin reductase have demonstrated its function as an NADPH-dependent dehydroascorbate reductase. researchgate.netnih.gov The reaction is further enhanced by the presence of thioredoxin. imrpress.com The importance of this pathway is highlighted by the observation that selenium deficiency, which impairs thioredoxin reductase activity, leads to a decrease in liver ascorbate (B8700270) levels. researchgate.netnih.gov In human erythrocytes, NADPH-dependent reduction of DHA is also attributed to thioredoxin reductase. pharmgkb.org

Kinetic Parameters of Thioredoxin Reductase:

The apparent Michaelis constant (Km) of purified rat liver thioredoxin reductase for dehydroascorbate is approximately 2.5 mM. researchgate.netnih.gov

The addition of purified rat liver thioredoxin can lower the apparent Km to 0.7 mM. researchgate.netnih.gov

In human erythrocytes, the NADPH-dependent DHA reductase activity, attributed to thioredoxin reductase, has an apparent Km for DHA of 1.5 mM. pharmgkb.org

The continuous activity of NADPH-dependent reductases, such as thioredoxin reductase, is contingent on a steady supply of NADPH. acs.orgcam.ac.uk NADPH provides the necessary reducing equivalents for the enzymatic conversion of DHA to ascorbic acid. acs.orgcam.ac.ukwikipedia.org The pentose (B10789219) phosphate pathway is a major source of cellular NADPH, thus linking glucose metabolism to the antioxidant recycling capacity of the cell. acs.orgcam.ac.uk The availability of NADPH is therefore a critical factor in maintaining the intracellular pool of reduced ascorbic acid, particularly under conditions of oxidative stress. acs.orgcam.ac.uk

NADH-Dependent Reductases

In addition to NADPH-dependent systems, enzymes utilizing nicotinamide adenine dinucleotide (NADH) as a reductant also contribute to the recycling of ascorbic acid.

Glutathione-Dependent Reductases

The most well-established mechanism for DHA reduction involves the antioxidant tripeptide, glutathione (GSH). oup.comacs.org This process can occur both non-enzymatically and, more efficiently, through the action of specific enzymes. brieflands.comoup.com

Glutathione-dependent dehydroascorbate reductase activity is catalyzed by enzymes such as glutaredoxin (also known as thioltransferase) and other specific dehydroascorbate reductases (DHARs). oup.comacs.orgnih.govportlandpress.com These enzymes utilize GSH as the electron donor to reduce DHA to ascorbic acid, in the process generating oxidized glutathione (GSSG). oup.comarvojournals.org The GSSG is then reduced back to GSH by glutathione reductase, an NADPH-dependent enzyme, thus linking this pathway to the cellular NADPH pool. mdpi.com

In rat liver, a novel glutathione-dependent dehydroascorbate reductase has been purified and characterized, distinct from glutaredoxin. nih.govportlandpress.com This enzyme exhibits a high specificity for DHA. nih.gov Human erythrocytes also demonstrate significant GSH-dependent DHA reduction, which is considered a primary mechanism for ascorbate recycling in these cells. imrpress.compharmgkb.org

Kinetic Parameters of Glutathione-Dependent Dehydroascorbate Reductase (from rat liver):

The apparent Km for dehydroascorbate is 245 µM. nih.gov

The apparent Km for GSH is 2.8 mM. nih.gov

The optimal pH for this enzyme is in the range of 7.5-8.0. nih.gov

Interactive Data Table: Enzymes in this compound Reduction

Enzyme FamilySpecific EnzymeReductantSubstrateTissue/Organism StudiedKey FindingsCitations
NADPH-Dependent Reductases Thioredoxin Reductase (TrxR)NADPHThis compoundRat Liver, Human ErythrocytesSelenium-dependent enzyme; activity is crucial for maintaining liver ascorbate levels. nih.gov, researchgate.net, nih.gov, pharmgkb.org
3α-hydroxysteroid dehydrogenaseNADPHThis compoundRat LiverIdentified as an NADPH-dependent dehydroascorbate reductase. nih.gov
NADH-Dependent Reductases Cytochrome b ReductaseNADHSemidehydroascorbateRat Liver, Bovine Ocular TissuesReduces the semidehydroascorbate radical, preventing its dismutation to DHA. nih.gov, brieflands.com, nih.gov, nsf.gov
Glutathione-Dependent Reductases Glutaredoxin (Thioltransferase)Glutathione (GSH)This compoundRat Liver, Human NeutrophilsCatalyzes the GSH-dependent reduction of DHA. oup.com, acs.org, portlandpress.com
Dehydroascorbate Reductase (DHAR)Glutathione (GSH)This compoundRat Liver, PlantsSpecific enzymes that catalyze the rapid recycling of ascorbic acid from DHA. oup.com, nih.gov, portlandpress.com

Non-Enzymatic Reduction Pathways

In addition to enzymatic systems, this compound can be reduced back to ascorbic acid through direct chemical reactions with cellular thiols.

Other thiol-containing compounds, such as dithiothreitol (B142953) (DTT), can also non-enzymatically reduce D-DHA in experimental settings. nih.govexcli.de The oxidation of thiol groups by D-DHA is a direct chemical process. nih.govexcli.de The reaction of D-DHA with various thiols, including cysteine and homocysteine, has also been investigated, with evidence suggesting the formation of thiohemiketal intermediates. mdpi.comnih.govresearchgate.net These findings underscore the general reactivity of the oxidized form of ascorbic acid towards thiol groups, a fundamental aspect of its biochemical cycling.

Irreversible Degradation Pathways of this compound

While this compound can be efficiently recycled back to its reduced form, it is also susceptible to irreversible degradation, leading to a loss of vitamin C activity.

This compound is an unstable molecule in aqueous solutions, with a relatively short half-life under physiological conditions. wikipedia.org The primary pathway of its irreversible degradation is the hydrolysis of its lactone ring, which yields 2,3-diketo-L-gulonate (also referred to as 2,3-diketogulonic acid). drugbank.comresearchgate.netresearchgate.net This hydrolysis is considered irreversible in vivo. researchgate.netnih.gov

The stability of D-DHA and the rate of its hydrolysis are influenced by several factors, most notably pH and temperature. researchgate.netwikipedia.orgnih.govnih.gov D-DHA is more stable in acidic solutions. researchgate.net As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis to 2,3-diketo-L-gulonate accelerates. researchgate.net Temperature also plays a significant role, with higher temperatures increasing the degradation rate. nih.govnih.gov Under biological conditions (37 °C), the half-life of D-DHA is estimated to be around 6 minutes. wikipedia.org This inherent instability highlights the importance of rapid intracellular reduction to preserve the cellular pool of ascorbic acid.

Table 4: Factors Influencing the Irreversible Hydrolysis of this compound

FactorEffect on Hydrolysis RateSource
pH Increases with increasing pH (less stable in neutral/alkaline solutions) researchgate.net
Temperature Increases with increasing temperature nih.govnih.gov
Aqueous Environment Inherently unstable, leading to hydrolysis wikipedia.orgdrugbank.com

Subsequent Degradation Products of 2,3-Diketo-L-gulonate

The hydrolysis of the lactone ring of dehydroascorbic acid (DHA) results in the formation of 2,3-diketo-L-gulonate (DKG). biorxiv.orgresearchgate.net DKG is an unstable intermediate that undergoes further degradation, leading to a diverse array of smaller molecules. researchgate.netnih.govresearchgate.net The degradation pathways of DKG are complex and can proceed through both oxidative and non-oxidative routes, yielding several key products. oup.com

One of the significant degradation pathways for this compound involves the cleavage of the carbon-carbon bond between C2 and C3 of the ascorbate backbone. biorxiv.org This oxidative cleavage ultimately yields oxalate (B1200264) (a C2 compound) and L-threonate (a C4 compound). biorxiv.orgnih.gov This pathway represents a major route for the irreversible loss of vitamin C activity. portlandpress.com In some instances, L-threonate can be further oxidized to form tartrate. oup.com The formation of these products can occur through a combination of non-enzymatic and enzymatic steps. nih.gov

Table 1: Key Products from the Oxidative Cleavage of the Ascorbate Backbone

PrecursorDegradation ProductChemical Formula
This compoundOxalateC₂O₄²⁻
This compoundL-ThreonateC₄H₇O₅⁻

This table summarizes the primary products formed from the C2-C3 cleavage of the dehydroascorbic acid backbone.

In animal tissues, such as the liver and kidney, 2,3-diketo-L-gulonate can be decarboxylated to form L-xylonate and L-lyxonate. researchgate.net These C5 sugar acids can then enter the pentose phosphate pathway for further metabolism. researchgate.net The formation of L-lyxonic acid and L-xylonic acid from diketogulonate has been confirmed in vitro in the presence of decarboxylase under neutral conditions. researchgate.net These compounds are considered significant downstream products in the degradation cascade of ascorbate. oup.com

The degradation of this compound can also lead to the formation of various dicarbonyl compounds. One such product, formed through a non-oxidative pathway, is 3-deoxythreosone. evitachem.com Additionally, the oxidative decarboxylation of 2,3-diketo-L-gulonate, for instance by reactive oxygen species like hydrogen peroxide, can produce 2-oxo-L-threo-pentonate (also known as '2-keto-L-xylonate'). oup.comportlandpress.comnih.gov

Table 2: Dicarbonyl Compounds from this compound Degradation

PrecursorDegradation ProductFormation Pathway
Dehydroascorbate3-DeoxythreosoneNon-oxidative
2,3-Diketo-L-gulonate2-Oxo-L-threo-pentonateOxidative decarboxylation

This table outlines specific dicarbonyl compounds that arise from the degradation of this compound and its immediate breakdown product.

Environmental and Chemical Factors Influencing Degradation Kinetics

The rate of this compound degradation is significantly influenced by a variety of environmental and chemical factors. The stability of ascorbic acid and its oxidized form, D-DHA, is a critical concern in various applications, from food science to cell biology.

Key factors that accelerate the degradation of D-DHA include:

Temperature: Higher temperatures generally increase the rate of degradation reactions. nih.govresearchgate.netscielo.br The thermal degradation of ascorbic acid and dehydroascorbic acid often follows first-order kinetics. nih.govucp.pt

pH: D-DHA is particularly unstable in neutral or alkaline solutions, where it is readily hydrolyzed to 2,3-diketogulonic acid. researchgate.netnih.gov

Oxygen: The presence of oxygen promotes the oxidative degradation of ascorbic acid to D-DHA and its subsequent breakdown products. nih.govresearchgate.netacs.org However, some degradation can still occur in anaerobic conditions. nih.govacs.org

Metal Ions: Transition metal ions, such as copper, can catalyze the oxidation of ascorbic acid and the subsequent degradation of D-DHA. nih.govscielo.br

Light: Exposure to light can also contribute to the degradation of ascorbic acid and D-DHA. nih.govscielo.br

Table 3: Factors Affecting this compound Degradation

FactorEffect on Degradation Rate
Increased TemperatureAccelerates
Neutral/Alkaline pHAccelerates
Presence of OxygenAccelerates
Presence of Metal IonsAccelerates
Exposure to LightAccelerates

This interactive table summarizes the influence of various environmental and chemical factors on the degradation kinetics of this compound.

D Dehydroascorbic Acid Cellular Transport Systems

Facilitative Glucose Transporter (GLUT) Mediated Uptake

Due to its structural similarity to glucose, DHA is recognized and transported by several isoforms of the GLUT family. tandfonline.comirb.hr This process of facilitated diffusion allows DHA to move down its concentration gradient across the plasma membrane. tandfonline.com

Multiple GLUT isoforms have been identified as transporters of DHA, each with distinct kinetic properties and tissue distribution. Studies using Xenopus laevis oocyte expression systems have been instrumental in characterizing these transporters. nih.gov

GLUT1 and GLUT3: These isoforms are considered the primary transporters of DHA. nih.govresearchgate.net Kinetic analyses have shown that GLUT1 and GLUT3 transport DHA with similar efficiency to glucose. tandfonline.com The apparent Michaelis constant (Km) for DHA transport via GLUT1 is approximately 1.1 mM, and for GLUT3, it is around 1.7 mM. nih.govresearchgate.net GLUT1 is ubiquitously expressed and is the main glucose transporter in blood-tissue barriers and red blood cells. physiology.org

GLUT4: This insulin-responsive transporter also mediates DHA uptake, although studies have indicated that its transport capacity for DHA is significantly lower than that of GLUT1 and GLUT3. nih.govnih.govtandfonline.com

GLUT2 and GLUT8: Found in the intestines, GLUT2 and GLUT8 have been identified as low-affinity transporters of DHA. nih.gov The apparent Km for DHA transport is 2.33 mM for GLUT2 and 3.23 mM for GLUT8. nih.gov

GLUT10: This transporter is unique in that it is predominantly localized to the mitochondria. oup.com It facilitates the import of DHA into mitochondria, which is crucial for protecting these organelles from oxidative stress. oup.com

Table 1: Kinetic Parameters of GLUT Isoforms for D-Dehydroascorbic Acid (DHA) Transport

TransporterApparent Km (mM)Cellular/Tissue LocationReference
GLUT1 1.1 - 1.6Ubiquitous, Blood-Brain Barrier, Erythrocytes nih.govphysiology.org
GLUT3 1.7Neurons, Tissues with high glucose demand nih.gov
GLUT2 2.33Intestine, Liver, Pancreatic β-cells nih.gov
GLUT8 3.23Intestine, Testis, Blastocysts nih.gov

The shared transport pathway for DHA and glucose results in competitive inhibition. tandfonline.com The presence of D-glucose, the primary substrate for GLUTs, can significantly reduce the uptake of DHA. jci.orgresearchgate.net This competition is stereospecific; D-glucose inhibits DHA transport, whereas L-glucose has no effect. nih.govjci.org

Given that physiological blood glucose concentrations are typically in the millimolar range (around 5 mM), which is substantially higher than the micromolar concentrations of DHA, glucose is a significant competitor for transport in vivo. tandfonline.comtandfonline.com Studies in human erythrocytes have determined the inhibition constant (Ki) for DHA inhibition of D-glucose transport by GLUT1 to be approximately 0.6 mM. physiology.orgphysiology.orgnih.gov In oocytes expressing intestinal transporters, the IC50 values for D-glucose inhibition of DHA transport were 0.366 mM for GLUT2 and 0.122 mM for GLUT8. nih.gov

Comparative Analysis with Sodium-Dependent Ascorbate (B8700270) Transporter (SVCT) Systems

While DHA enters cells via GLUTs, the reduced form, ascorbic acid (AA), is transported by an entirely different and non-overlapping system: the Sodium-Dependent Vitamin C Transporters (SVCTs). nih.govtandfonline.com There are two main isoforms, SVCT1 and SVCT2. tandfonline.com

Key distinctions between these two transport systems include:

Substrate Specificity: GLUTs are specific for DHA, while SVCTs are specific for AA. nih.govresearchgate.net None of the GLUT isoforms transport AA. nih.gov

Energy Dependence: GLUT-mediated transport of DHA is a passive, facilitative diffusion process that does not directly consume energy. nih.gov In contrast, SVCTs are secondary active transporters that couple the uphill movement of AA into the cell with the downhill movement of sodium ions (Na⁺). nih.govnih.gov The process is electrogenic, with a Na⁺:ascorbate stoichiometry of 2:1. tandfonline.comtandfonline.com

Affinity and Capacity: SVCTs exhibit different affinities for ascorbic acid. SVCT2 is a high-affinity, low-capacity transporter crucial for ascorbate uptake in specialized tissues, while SVCT1 is a low-affinity, high-capacity transporter involved in whole-body homeostasis via intestinal absorption and renal reabsorption. bohrium.com The Km values for DHA transport by GLUTs are in the low millimolar range, indicating a lower affinity compared to the high-affinity SVCT2. nih.govnih.gov

Table 2: Comparison of DHA (via GLUTs) and Ascorbic Acid (via SVCTs) Transport Systems

FeatureGLUTsSVCTs
Substrate This compound (DHA)L-Ascorbic Acid (AA)
Transport Mechanism Facilitated Diffusion (Passive)Secondary Active Transport (Na⁺ Co-transport)
Energy Requirement None (Follows concentration gradient)Dependent on Na⁺ electrochemical gradient
Competitive Inhibition By D-GlucoseNot by glucose
Primary Function Uptake of oxidized Vitamin CUptake of reduced Vitamin C

Intracellular Trapping via Rapid Reduction to Ascorbic Acid

A key feature of the DHA transport system is the subsequent intracellular processing. Once DHA enters the cytoplasm via GLUTs, it is immediately and efficiently reduced back to ascorbic acid. ontosight.ainih.govjci.org This reduction can occur through enzymatic pathways involving glutaredoxin or protein disulfide isomerase, or non-enzymatically via glutathione (B108866) (GSH). mdpi.comnih.gov

This rapid conversion is critical for two reasons. First, it regenerates the active antioxidant form of the vitamin. Second, because ascorbic acid is not a substrate for GLUTs, it cannot exit the cell through the same transporter it entered. nih.gov This process effectively "traps" the vitamin inside the cell, allowing for the accumulation of high intracellular concentrations of ascorbic acid, far exceeding extracellular levels. nih.govnih.gov This transport-reduction mechanism is a kinetically and biologically distinct process from the initial transport step across the membrane. nih.gov

Trans-Membrane Transport Across Specialized Biological Barriers

The ability of DHA to utilize glucose transporters is particularly important for supplying vitamin C to tissues protected by specialized biological barriers.

The brain maintains vitamin C concentrations that are approximately 10-fold higher than those in the blood. jci.org This is achieved through a specialized transport mechanism across the blood-brain barrier (BBB). The reduced form, ascorbic acid, is unable to penetrate the BBB. jci.orgnih.govpnas.org

Instead, vitamin C crosses the BBB in its oxidized form, DHA. jci.orgresearchgate.net The endothelial cells that form the BBB express high levels of the GLUT1 transporter, which facilitates the entry of DHA into the brain. jci.orgresearchgate.netnih.gov Immediately upon entry into the brain's environment, DHA is reduced to ascorbic acid and retained. jci.orgresearchgate.net This transport via GLUT1 is the primary mechanism by which the brain acquires vitamin C and can be competitively inhibited by D-glucose. jci.orgjst.go.jp

Mitochondrial Membrane Import Mechanisms

The transport of dehydroascorbic acid (DHA) into the mitochondria is a critical process for maintaining the organelle's redox balance. Unlike its reduced counterpart, ascorbic acid, which mammalian mitochondria cannot directly transport, the oxidized form, DHA, can cross the mitochondrial membranes. wikipedia.orgoup.comoup.com This transport is primarily facilitated by members of the glucose transporter (GLUT) family. wikipedia.orgnih.govresearchgate.net Once inside the mitochondrial matrix, DHA is rapidly reduced back to ascorbic acid, trapping it within the organelle where it can protect against oxidative damage. wikipedia.orgnih.govresearchgate.net

Research indicates that this transport mechanism is stereo-selective. Studies have shown that D-glucose can competitively inhibit the mitochondrial uptake of dehydroascorbic acid, suggesting that the transporters involved recognize the D-configuration of hexoses. oup.comnih.gov While most research focuses on the transport of L-dehydroascorbic acid (the oxidized form of the common Vitamin C), the inhibition by D-glucose implies that this compound, being a stereoisomer with structural similarities to D-glucose, would likely be transported via the same GLUT proteins. nih.govmedicationsandnutrition.com

The primary transporters identified in the mitochondrial import of dehydroascorbic acid are GLUT1 and GLUT10. oup.comoup.comnih.gov

GLUT1-Mediated Transport

Computational analysis and subsequent experimental verification have confirmed the localization of GLUT1 to the mitochondrial membrane. nih.gov It was demonstrated that GLUT1 facilitates the entry of dehydroascorbic acid into mitochondria, where it accumulates as ascorbic acid after reduction. nih.govresearchgate.net This process is crucial for protecting mitochondria from oxidative injury induced by reactive oxygen species (ROS), which are primarily generated within this organelle. nih.govmdpi.com The presence of GLUT1 in the mitochondrial membrane provides a pathway for the uptake of oxidized vitamin C, thereby maintaining the mitochondrial pool of the antioxidant. nih.govmedicationsandnutrition.com

GLUT10-Mediated Transport

GLUT10 has also been identified as a key transporter of dehydroascorbic acid into mitochondria. wikipedia.orgoup.comoup.com It is highly expressed in the mitochondria of certain cell types, such as smooth muscle cells and insulin-stimulated adipocytes. oup.comoup.com Research has shown that GLUT10 mediates the transport of L-dehydroascorbic acid into mitochondria, which enhances the accumulation of vitamin C within the organelle and the cell, protecting them from oxidative damage. oup.comoup.comresearchgate.net The physiological role of mitochondrial GLUT10 appears to be specifically for DHA transport rather than glucose transport. oup.com Inhibition of GLUT10 expression compromises this protective mechanism, leading to increased cellular oxidative stress. oup.comoup.com

The table below summarizes the key protein transporters involved in the mitochondrial import of dehydroascorbic acid.

TransporterSub-cellular LocalizationFunction in Mitochondrial TransportReferences
GLUT1 Mitochondrial membrane, Plasma membraneFacilitates the transport of dehydroascorbic acid into the mitochondria. nih.govresearchgate.netmedicationsandnutrition.com This import is competitively inhibited by D-glucose. nih.gov nih.govresearchgate.netmedicationsandnutrition.com
GLUT10 Predominantly mitochondrial membrane in specific cell typesMediates the transport of L-dehydroascorbic acid into mitochondria, protecting cells against oxidative stress. oup.comoup.commdpi.com wikipedia.orgoup.comoup.com

D Dehydroascorbic Acid in Cellular Signaling and Redox Homeostasis

Modulation of Intracellular Redox State

The maintenance of redox homeostasis is critical for normal cellular function, and the balance between ascorbic acid (AA) and D-dehydroascorbic acid is a significant contributor to this equilibrium. Under physiological conditions, vitamin C is predominantly in its reduced AA form. qiagen.com However, during oxidative stress, AA donates electrons to quench reactive oxygen species (ROS), becoming oxidized to DHA. nih.govnih.gov

This process is central to the vitamin C recycling system. While specialized cells can transport AA directly via sodium-dependent vitamin C transporters (SVCTs), most cells universally transport vitamin C in its oxidized DHA form through facilitative glucose transporters (GLUTs). nih.govwikipedia.orgqiagen.com Once inside the cell, DHA is rapidly and efficiently reduced back to AA. qiagen.comresearchgate.net This reduction is accomplished by enzymatic systems utilizing reducing equivalents from glutathione (B108866) (GSH) and NADPH, involving enzymes such as thioredoxin reductase. qiagen.comacs.org

This intracellular reduction traps vitamin C within the cell, allowing it to accumulate at concentrations much higher than in the plasma. researchgate.net The continuous cycling of DHA to AA is a crucial protective mechanism, replenishing the cell's primary water-soluble antioxidant and helping to buffer the intracellular environment against oxidative insults. researchgate.neten-journal.org The ratio of AA to DHA is therefore a dynamic indicator of the cellular redox state, directly linking the cell's antioxidant capacity to its metabolic status, particularly the availability of NADPH from pathways like the pentose (B10789219) phosphate (B84403) pathway. acs.org

Direct Molecular Interactions with Cellular Signaling Proteins

Beyond its role in the redox cycle, this compound has been identified as a direct modulator of key signaling proteins, functioning as a kinase inhibitor and influencing the activity of transcription factors. This activity represents a distinct mechanism through which vitamin C regulates cellular processes, separate from its classical antioxidant function of scavenging ROS. nih.govnih.gov

A significant discovery in understanding the signaling role of DHA is its ability to directly inhibit the enzymatic activity of IκBα kinase (IKK). nih.govtandfonline.com Specifically, research has demonstrated that DHA inhibits both IKKα and IKKβ in vitro, an effect not observed with the reduced form, ascorbic acid. nih.govnih.govtandfonline.com The inhibition of IKKβ, a crucial kinase in the NF-κB signaling pathway, occurs with an approximate IC50 of 100 μM. nih.gov This inhibition is believed to occur through direct binding, potentially by competing with ATP for its binding site on the kinase. encyclopedia.pubmdpi.comnih.gov

DHA also inhibits other kinases involved in stress-activated signaling pathways. Studies have shown that DHA can inhibit p38 mitogen-activated protein kinase (p38MAPK), another key regulator of inflammation and cellular stress responses. nih.govnih.govencyclopedia.pub The concentration required for p38 MAPK inhibition is higher than for IKKβ, with approximately 50% inhibition observed at 500 μM DHA. nih.gov This direct inhibition of kinases by DHA provides a mechanistic link between the cellular redox environment and the regulation of inflammatory signaling pathways. nih.govnih.gov

The kinase-inhibitory function of this compound has direct consequences for the activation of major transcription factors that regulate genes involved in inflammation, immunity, and cell survival.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The activation of the canonical NF-κB pathway depends on the phosphorylation of its inhibitor, IκBα, by the IKK complex. encyclopedia.pub This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and initiate gene transcription. mdpi.com By directly inhibiting IKKα and IKKβ, DHA prevents IκBα phosphorylation and degradation. encyclopedia.pubmdpi.com This action effectively sequesters NF-κB in the cytoplasm, down-modulating its activation in response to stimuli like tumor necrosis factor-alpha (TNF-α). nih.govqiagen.com This establishes a dual regulatory role for vitamin C: AA quenches ROS that can activate NF-κB, and the resulting DHA directly inhibits the core kinase of the pathway. nih.govnih.gov

AP-1 (Activator Protein-1): The AP-1 transcription factor is a dimer composed of proteins from the Jun, Fos, and ATF families, and its activity is often regulated by the JNK signaling pathway. Research indicates that DHA can also modulate this pathway. Studies in choriocarcinoma cells have shown that DHA inhibits the phosphorylation of JNK and its downstream target c-Jun, leading to reduced AP-1 reporter activity. oup.comoup.com This inhibition of the JNK/c-Jun/AP-1 signaling cascade was linked to increased steroidogenesis. oup.com Other studies have shown that ascorbate (B8700270) can modulate AP-1 DNA-binding activity and inhibit AP-1-dependent transcription, suggesting that vitamin C interferes with the JNK/AP-1 pathway at multiple levels to counteract cellular damage. nih.gov

Role in Protein Post-Translational Modification Pathways

In addition to its role in redox signaling, this compound and its degradation products can participate directly in the chemical modification of proteins through non-enzymatic processes.

Glycation is a non-enzymatic reaction between a reducing sugar or a reactive carbonyl compound and the free amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs). nih.govbrieflands.com This process is implicated in protein aging and the pathophysiology of various diseases, including diabetes. brieflands.comnih.gov

Ascorbic acid can contribute to protein glycation, primarily through its oxidized form, DHA. acs.org DHA is a reactive dicarbonyl species that can react with protein amino groups. acs.org Furthermore, the irreversible degradation of DHA can generate other highly reactive carbonyl intermediates that are also capable of inducing protein glycation. nih.gov Studies have demonstrated that the application of either ascorbic acid or DHA to cell cultures can lead to the glycation of cellular proteins. nih.gov This indicates that under conditions of high oxidative stress, where AA is rapidly converted to DHA, an accumulation of DHA could potentially contribute to the non-enzymatic modification and damage of proteins. nih.govacs.org

Cellular Responses to Oxidative Stress through this compound Cycling

The cycling of this compound is a fundamental cellular strategy for responding to and managing oxidative stress. This process integrates cellular transport, redox metabolism, and the regulation of stress-activated signaling pathways. nih.govqiagen.com

When cells are exposed to an oxidative challenge, extracellular and intracellular ascorbic acid acts as a first line of defense, neutralizing ROS and becoming oxidized to DHA. nih.govnih.gov This increase in DHA concentration triggers its transport into the cell via GLUT transporters, a process that becomes particularly important during inflammation and oxidative stress. researchgate.netisom.ca

Once inside, the rapid, enzyme-catalyzed reduction of DHA back to AA serves two critical purposes. qiagen.comresearchgate.net First, it regenerates the cell's primary soluble antioxidant, replenishing the pool available to combat ongoing oxidative insults. acs.orgen-journal.org This recycling is vital for cells like immune cells, which are exposed to high levels of ROS during their normal function. researchgate.net Second, the process maintains a low intracellular concentration of DHA, which, if allowed to accumulate, could exert its own effects, such as kinase inhibition or participation in glycation reactions. nih.govnih.gov

This cycling mechanism provides a sophisticated response to oxidative stress. It not only restores the antioxidant capacity but also directly links the redox state (the AA/DHA ratio) to the control of pro-inflammatory and stress-response pathways. nih.govnih.gov For example, the same oxidative conditions that generate DHA also lead to the inhibition of the pro-inflammatory NF-κB pathway by that very DHA, creating a negative feedback loop that helps to resolve the stress response. nih.govqiagen.com Therefore, DHA cycling is not merely a salvage pathway but a dynamic regulatory system that allows cells to adapt to and survive in a fluctuating redox environment.

Investigation in In Vitro Cell Models and Biological Systems

This compound (DHA), the oxidized form of ascorbic acid, is a critical molecule in cellular redox homeostasis. mdpi.com Unlike ascorbic acid, which requires specific transporters (SVCTs), DHA enters cells via facilitative glucose transporters (GLUTs). researchgate.netaacrjournals.org Once inside the cell, it is rapidly reduced back to ascorbic acid, contributing to the intracellular antioxidant pool. mdpi.comaacrjournals.org This transport mechanism and subsequent reduction are central to its role in various biological systems, from mammalian cells to plants.

Studies in Specific Cell Lines (e.g., Cancer Cells, Neurons, Trophoblasts)

The unique transport mechanism of DHA via GLUTs, which are often overexpressed in certain cell types like cancer cells, has made it a subject of intense investigation in various in vitro models.

Cancer Cells:

The role of DHA in cancer cell biology is complex and has been a subject of debate. Many cancer cell lines can only transport vitamin C in its oxidized form, DHA, through GLUTs. aacrjournals.org Once inside, it is reduced to ascorbic acid and retained. aacrjournals.org This accumulation can have significant metabolic consequences. Studies have shown that DHA can alter glucose metabolism and induce cell death in tumor cells. researchgate.net For instance, in leukemia and lymphoma cell lines, DHA has been shown to have an antitumor effect. researchgate.net One proposed mechanism involves the reaction of DHA with homocysteine thiolactone, a compound found in rapidly dividing tumor cells, to produce the toxic compound 3-mercaptopropionaldehyde, which kills the cancer cells. researchgate.net

However, the cytotoxic effects can vary. In human glioblastoma cell lines, high-dose ascorbate showed significant cytotoxicity, while the effects of DHA were much weaker. mdpi.com The efficacy of ascorbate-induced cell death in these cells could be enhanced by pre-treatment with ferric iron, suggesting a mechanism involving reactive oxygen species and potentially ferroptosis. mdpi.com The tumor microenvironment also plays a role; stromal cells in tumors can oxidize extracellular ascorbic acid to DHA, which is then taken up by cancer cells, demonstrating a metabolic symbiosis. aacrjournals.org

Neurons:

In the nervous system, vitamin C recycling between neurons and astrocytes is crucial for antioxidant defense. Neurons primarily take up ascorbic acid via SVCT2 transporters, while astrocytes lack these and instead take up DHA through GLUT1 transporters. nih.govnih.gov Astrocytes then recycle DHA back to ascorbic acid, which can be released for neuronal uptake. nih.gov

However, under conditions of oxidative stress, extracellular ascorbic acid can be oxidized to DHA. nih.govresearchgate.net Neurons also express GLUT1 and GLUT3 transporters and can take up DHA directly. nih.govscience.gov This uptake can be detrimental. Studies using neuronal cell lines (Neuro2a, HN33.11) and cortical neurons have shown that DHA promotes cell death in stressed neurons. nih.govscience.gov This effect is reversed by inhibiting GLUT transporters with cytochalasin B or by the presence of astrocytes, which efficiently recycle the DHA, highlighting their protective role. nih.govresearchgate.net The accumulation of DHA in neurons can disrupt metabolism, increase the consumption of glutathione, and halt glycolysis. mdpi.com Prolonged exposure to DHA can also lead to a loss of neurites, a phenotype that can be rescued by co-incubation with astrocytes. nih.gov

Trophoblasts:

In the human placenta, the syncytiotrophoblast layer is responsible for nutrient exchange between mother and fetus. DHA is transported across the microvillous surface of the trophoblast by glucose transporters. nih.gov This suggests that maternal glucose levels could influence the placental transfer of vitamin C. nih.gov In vitro studies using placental membrane vesicles showed that the rate of DHA uptake is influenced by monosaccharide concentrations. nih.gov

Furthermore, DHA has been shown to influence endocrine functions in trophoblasts. In primary human cytotrophoblasts and the choriocarcinoma cell line JAR, DHA dose-dependently induced the expression of steroidogenic enzymes, including 3β-HSD1, 17β-HSD1, and aromatase. oup.com This led to a subsequent increase in the production of estradiol (B170435), but not progesterone. oup.com This effect was dependent on GLUT-mediated transport. oup.com In a different context, antioxidants including DHA were found to reduce the integration of trophoblast cells into uterine microvascular endothelial cell monolayers, a key process in early placental development. nih.gov

Table 1: Summary of this compound (DHA) Investigations in Specific Cell Lines

Cell ModelKey Research FindingsReference
Cancer Cells (Leukemia, Lymphoma, Glioblastoma)Transported via GLUTs, which are often overexpressed in cancer. aacrjournals.org Can induce cell death by altering glucose metabolism or reacting with homocysteine thiolactone. researchgate.netresearchgate.net Efficacy can be weaker than high-dose ascorbate in some models like glioblastoma. mdpi.com researchgate.netaacrjournals.orgresearchgate.netmdpi.com
Neurons (Neuro2a, HN33.11, Cortical Neurons)Uptake occurs via GLUT1 and GLUT3. nih.govscience.gov Promotes cell death under oxidative stress, an effect mitigated by astrocytes that recycle DHA. nih.govresearchgate.net Accumulation disrupts neuronal metabolism and can cause loss of neurites. nih.govmdpi.com nih.govnih.govresearchgate.netscience.govmdpi.com
Trophoblasts (Human placental vesicles, JAR cells)Transported by glucose transporters, and uptake is influenced by monosaccharide concentrations. nih.gov Stimulates the production of estradiol by inducing steroidogenic enzymes. oup.com Can reduce trophoblast integration into endothelial monolayers. nih.gov nih.govoup.comnih.gov

Applications in Plant Physiological Models

In plants, ascorbic acid is a vital antioxidant and enzyme cofactor involved in numerous physiological processes, including growth, development, and stress responses. mdpi.com The interplay between its reduced (ascorbic acid, AsA) and oxidized (DHA) forms, known as the AsA-DHA cycle, is fundamental to maintaining cellular redox homeostasis. mdpi.comnih.gov

DHA itself is not merely a passive byproduct of AsA oxidation. The ratio of AsA to DHA is a critical component of cellular redox signaling, capable of modulating gene expression and protein levels to enhance stress tolerance. nih.govfrontiersin.org For example, an accumulation of DHA can negatively affect growth and the rate of cell division in meristematic cells. cambridge.org Studies on tobacco (BY-2) cell cultures have shown that DHA can delay the normal progression of the cell cycle. nih.gov This effect appears to be independent of glutathione, suggesting alternative reduction mechanisms for DHA within the plant cell. nih.gov

Exogenous application of DHA has been explored as a tool to modulate plant physiology. In a notable study, the foliar application of DHA was shown to activate induced systemic resistance in rice against the root-knot nematode Meloidogyne graminicola. nih.gov This indicates that DHA, or the resulting shift in the cellular redox state, can trigger a systemic defense response in plants. nih.gov The mechanism involves the activation of reactive oxygen species (ROS) metabolism, confirmed by the stimulation of enzymes like ascorbate peroxidase and guaiacol (B22219) peroxidase. nih.gov

Table 2: Summary of this compound (DHA) Applications in Plant Physiological Models

Plant Model/SystemKey Research FindingsReference
Rice (Oryza sativa)Exogenous foliar application of DHA induces systemic resistance against the root-knot nematode Meloidogyne graminicola. nih.gov Triggers a defense response involving the activation of ROS-metabolizing enzymes. nih.gov nih.gov
Tobacco (Nicotiana tabacum) BY-2 CellsDHA treatment can delay the normal progression of the cell cycle. nih.gov The reduction of DHA to ascorbic acid inside the cell can occur through glutathione-independent pathways. nih.gov nih.gov
General Plant SystemsThe AsA/DHA ratio is a key redox signal that modulates gene expression and affects cell division and growth. nih.govfrontiersin.orgcambridge.org DHA is efficiently reduced to AsA intracellularly to replenish the ascorbate pool. cambridge.org nih.govfrontiersin.orgcambridge.org
Pepper (Capsicum annuum) FruitAt the mature green stage, total vitamin C content is highly correlated with DHA content, indicating stage-dependent regulation of the ascorbate pool. frontiersin.org frontiersin.org

Advanced Analytical and Methodological Approaches for D Dehydroascorbic Acid Research

Chromatographic Techniques for Separation and Quantification

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the cornerstones of modern D-DHA analysis. polito.it These methods offer the selectivity and sensitivity required to differentiate D-DHA from L-ascorbic acid and other interfering compounds in complex biological and food matrices. polito.it The choice of method often depends on the required sensitivity, sample throughput, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most widely employed technique for D-DHA analysis due to its high resolution, reproducibility, and the variety of available detection methods. researchgate.net Methods can be broadly categorized into those that measure D-DHA directly and those that quantify it indirectly after chemical modification.

While D-dehydroascorbic acid does not possess a strong native chromophore for direct UV detection at wavelengths typically used for L-ascorbic acid (around 245-265 nm), HPLC methods have been developed for its analysis. One approach involves the direct and simultaneous measurement of both L-ascorbic acid and this compound using specialized columns and mobile phases. For instance, a method using a Primesep SB column allows for the separation and quantification of both compounds in human plasma with UV detection. rsc.org

Another strategy involves a pre-column derivatization step. In this approach, D-DHA is reacted with a reagent to form a product with strong UV-Visible absorbance. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with D-DHA to form a stable, red-colored bis-2,4-dinitrophenylhydrazone derivative that can be measured spectrophotometrically at approximately 521 nm. scialert.netresearchgate.net This method often involves the initial oxidation of any L-ascorbic acid present to D-DHA, allowing for the determination of total vitamin C. scialert.net

ParameterHPLC-UV Method for Simultaneous Determination
Principle Direct, simultaneous HPLC separation and UV detection of L-ascorbic acid and this compound. rsc.org
Sample Type Human Plasma. rsc.org
Column Primesep SB (4.6 × 250 mm, 5 µm). rsc.org
Mobile Phase 0.1% formic acid in water (80%) and 0.08% formic acid in acetonitrile (B52724) (20%). rsc.org
Linearity Range (D-DHA) 10–200 µg/mL. rsc.org
Accuracy (Intra-day) 93.34–97.73%. rsc.org
Accuracy (Inter-day) 99.42–97.53%. rsc.org

Fluorometric detection offers significantly higher sensitivity and specificity compared to UV-Vis detection. This method relies on the post-column derivatization of D-DHA with a fluorogenic reagent, most commonly o-phenylenediamine (B120857) (OPDA). nih.govnih.gov After the HPLC column separates the analytes, the column effluent is mixed with the OPDA reagent. D-DHA reacts with OPDA to form a highly fluorescent quinoxaline (B1680401) derivative, which is then detected by a fluorescence detector. nih.govnih.govcolab.ws

To determine both L-ascorbic acid and D-DHA, the system can incorporate an in-line oxidation step before derivatization. nih.gov In this setup, L-ascorbic acid is first oxidized to D-DHA (e.g., using a small column of activated charcoal), which then reacts with OPDA along with the D-DHA originally present in the sample. nih.gov A separate run without the oxidation step can quantify the original D-DHA, with L-ascorbic acid calculated by the difference. Alternatively, a dual-detection system can be used, measuring L-ascorbic acid by UV and D-DHA by fluorescence. latu.org.uy This approach is highly specific, suitable for serial determinations, and yields reproducible results. nih.govresearchgate.net

ParameterHPLC-Fluorescence Method with Post-Column Derivatization
Principle Post-column derivatization of D-DHA with o-phenylenediamine (OPDA) to form a fluorescent quinoxaline derivative. researchgate.net
Derivatizing Agent 1,2-phenylenediamine (o-phenylenediamine). nih.gov
Detection Fluorometric. nih.govresearchgate.net
Linearity Range 0.1 to 100 µg/mL. nih.govresearchgate.net
Detection Limit 0.1 mg per 100 g of food. nih.govresearchgate.net
Recovery 97 to 103%. nih.govresearchgate.net
Reproducibility (RSD) 1.9 to 5.8% depending on the matrix and analyte (AA or D-DHA). latu.org.uy

Electrochemical detection (ED) provides a highly sensitive means of analysis based on the redox properties of the analytes. farmaciajournal.com For this compound, which is the oxidized form of ascorbic acid, an indirect measurement approach is typically used with HPLC-ED. nih.gov This method involves two sequential measurements. First, the native L-ascorbic acid in the sample is measured directly by HPLC with ED. Subsequently, the sample is treated with a reducing agent, such as 2,3-dimercapto-1-propanol, to quantitatively convert all D-DHA into L-ascorbic acid. nih.gov The sample is then re-assayed for total L-ascorbic acid. The D-DHA concentration is calculated as the difference between the total L-ascorbic acid measurement and the initial native L-ascorbic acid measurement. nih.gov

This approach, particularly with coulometric detection, is extremely sensitive and reproducible, capable of detecting picomole levels of D-DHA per injection. nih.gov The reduction step is efficient and does not affect the L-ascorbic acid already present in the sample. nih.gov The short run time of approximately 4 minutes per sample allows for high-throughput analysis. nih.gov

ParameterHPLC with Coulometric Electrochemical Detection
Principle Indirect measurement. D-DHA is calculated as the difference between total ascorbic acid (after reduction of D-DHA) and native ascorbic acid. nih.gov
Reducing Agent 2,3-dimercapto-1-propanol. nih.gov
Detection Coulometric Electrochemical Detection. nih.gov
Sensitivity ≤ 1 pmol per sample injection. nih.gov
Run Time ~4 minutes. nih.gov
Sample Stability Reduced samples are stable for ≥ 12 hours in a refrigerated autosampler (0-2 °C). nih.gov

Ultra high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) represents one of the most advanced techniques for D-DHA analysis. Its primary advantage is the ability to directly, simultaneously, and independently quantify both D-DHA and L-ascorbic acid without any derivatization or redox reactions. ruzickadays.eunih.govnih.gov This simplifies sample preparation and enhances accuracy and robustness. nih.gov

The technique combines the rapid and high-resolution separation power of UHPLC with the high selectivity and sensitivity of MS/MS detection. ruzickadays.eu The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both D-DHA and L-ascorbic acid in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and minimizes interferences from the sample matrix. ruzickadays.euresearchgate.net This method has proven to be fast, with run times as short as 3 minutes, and highly sensitive, with lower limits of quantification reported in the nanomolar (nM) range. ruzickadays.euresearchgate.net

ParameterUHPLC-MS/MS Method
Principle Direct, simultaneous quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. ruzickadays.eunih.gov
Key Advantage No derivatization or oxidation/reduction steps required. nih.govnih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for AA and positive or negative for DHA. ruzickadays.eu
Run Time 3 - 6.5 minutes. ruzickadays.euresearchgate.net
Linearity Range (D-DHA) 50 to 500 ng/mL. nih.gov
Limit of Detection (LOD) 12.5 ng/mL. nih.gov
Limit of Quantification (LOQ) 16 nM (~2.8 ng/mL) to 50 ng/mL. nih.govresearchgate.net
D-DHA MRM Transition (Quantifier) 173 → 143 (CE 8 V). ruzickadays.eu
D-DHA MRM Transition (Qualifier) 173 → 71 (CE 12 V). ruzickadays.eu

High-Performance Thin Layer Chromatography (HPTLC)

High-performance thin-layer chromatography (HPTLC) offers a convenient, rapid, and cost-effective alternative to HPLC for the simultaneous analysis of this compound and L-ascorbic acid. sepscience.com This technique is particularly advantageous for screening multiple samples in parallel, as numerous samples can be analyzed on a single plate, reducing the analysis time per sample. sepscience.com HPTLC also exhibits high tolerance to complex sample matrices, such as those found in fruit juices with high sugar content, often requiring minimal sample preparation. sepscience.com

In HPTLC, samples are spotted onto a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable mobile phase. For instance, a mobile phase of chloroform–acetone–trifluoroacetic acid can effectively separate D-DHA and L-ascorbic acid from other compounds. oup.com After development, the plate is dried, and the separated bands are quantified using a densitometer, which measures the absorbance or fluorescence of the spots. This method provides a simple and economical approach for routine analysis in food and other industries. sepscience.comsigmaaldrich.com

ParameterHPTLC-Densitometric Method
Principle Simultaneous separation on a HPTLC plate followed by densitometric quantification. sepscience.com
Key Advantages Fast, economical, high throughput, high matrix tolerance. sepscience.commdpi.com
Stationary Phase HPTLC plates (e.g., silica gel 60F254). oup.com
Mobile Phase Example Chloroform–acetone–trifluoroacetic acid (6.5:3.5:0.30, by volume). oup.com
Detection Densitometry, typically with UV detection at a specific wavelength (e.g., 254 nm). oup.com
Rf Value Example (ASC) 0.05. oup.com
Linearity Range (ASC) 0.4–2.4 µ g/band . oup.com

Spectrophotometric Quantification Methods

Spectrophotometry offers a widely accessible and rapid means of quantifying D-DHA. These methods are typically based on the measurement of light absorbance by D-DHA itself or by a colored product formed from a reaction involving D-DHA.

One common approach involves the indirect determination of D-DHA. This is achieved by first measuring the native L-ascorbic acid content in a sample. Subsequently, D-DHA is reduced to L-ascorbic acid, and the total L-ascorbic acid concentration is measured. The D-DHA concentration is then calculated by subtracting the initial L-ascorbic acid amount from the total. nih.gov However, direct methods have also been developed to avoid the potential inaccuracies of subtraction methods. nih.gov

A simple and rapid spectrophotometric method has been developed for the quantification of both L-ascorbic acid (AA) and dehydroascorbic acid (DHAA) in a simple matrix, which is particularly useful for monitoring reaction kinetics. researchgate.netinra.frnih.gov This method involves the direct measurement of AA and the measurement of total AA after the reduction of DHAA with dithiothreitol (B142953). researchgate.netinra.frnih.gov The method has been validated for linearity, limits of detection and quantification, fidelity, and accuracy. inra.frnih.gov

Kinetic spectrophotometry provides a dynamic way to measure D-DHA by monitoring the rate of a reaction in which it participates. This approach can offer enhanced specificity compared to static absorbance measurements.

A method for the accurate and precise measurement of dehydroascorbic acid in biological samples involves monitoring the kinetics of concentration-dependent absorbance changes of D-DHA in phosphate-methanol-containing buffers. nih.gov This technique has a low detection limit, estimated to be below 0.1 μmol/L, and a total analysis time of less than 10 minutes per sample, allowing for the simultaneous measurement of numerous samples. nih.gov The calibration curve for this method is linear over a range of 0-200 μmol/L. nih.gov Interference from L-ascorbic acid and 2,3-diketogulonic acid has been shown to be negligible with this assay. nih.gov

Another kinetic spectrophotometric method is based on the inhibitory effect of ascorbic acid on a specific chemical reaction, where the change in absorbance is followed over time. nih.gov While this is for ascorbic acid, the principle can be adapted for D-DHA after its reduction. The degradation kinetics of vitamin C, including both ascorbic and dehydroascorbic acids, have been studied under controlled conditions using spectrophotometric quantification, demonstrating the utility of kinetic modeling in understanding the stability of these compounds. researchgate.net

Parameter Kinetic Spectrophotometry of D-DHA Reference
Principle Monitoring concentration-dependent absorbance changes over time. nih.gov
Detection Limit < 0.1 μmol/L nih.gov
Linear Range 0-200 μmol/L nih.gov
Analysis Time < 10 minutes nih.gov
Interferences Ascorbic acid and 2,3-diketogulonic acid excluded. nih.gov

Electrochemical Methods for Detection

Electrochemical methods are highly sensitive and specific for the detection of electroactive species. While D-DHA itself is not electrochemically active, it can be detected indirectly. mdpi.com The basis for these methods often relies on the redox couple of ascorbic acid and dehydroascorbic acid. farmaciajournal.com

One common strategy involves the reduction of D-DHA to L-ascorbic acid, which is electrochemically active and can be readily detected. nih.gov High-performance liquid chromatography (HPLC) coupled with coulometric electrochemical detection has been successfully used for this purpose. nih.gov In this method, samples are first assayed for L-ascorbic acid. Then, D-DHA is reduced to L-ascorbic acid, and the total L-ascorbic acid is measured. The D-DHA content is determined by the difference between the two measurements. nih.gov This assay is highly sensitive, with a detection limit of less than or equal to 1 pmol per sample injection. nih.gov

Voltammetry, a subfield of electrochemistry, involves measuring the current as a function of applied potential. Differential pulse voltammetry (DPV) is a particularly sensitive technique that has been applied to the analysis of vitamin C. farmaciajournal.comnih.gov

A method for the determination of the total content of vitamin C, including D-DHA, has been developed using differential pulse voltammetry with a boron-doped diamond electrode modified with a mercury film. nih.gov This method involves the reduction of D-DHA to L-ascorbic acid using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) as the reducing agent. nih.gov The interference from TCEP during the voltammetric determination is eliminated by reaction with N-ethylmaleimide. nih.gov

Sonovoltammetry, which involves the application of power ultrasound during voltammetric measurements, has also been investigated for the analysis of ascorbic acid and dehydroascorbic acid. uc.pt It has been shown that power ultrasound can modify the voltammetric behavior of these compounds. uc.pt

Method Principle Key Features Reference
HPLC with Coulometric Electrochemical Detection Indirect detection via reduction of D-DHA to L-ascorbic acid.High sensitivity (≤ 1 pmol detection limit), reproducible. nih.gov
Differential Pulse Voltammetry (DPV) Indirect detection after chemical reduction of D-DHA.Utilizes a modified boron-doped diamond electrode. nih.gov
Sonovoltammetry Modification of voltammetric behavior by power ultrasound.Explores the effect of radicals on the electrochemical process. uc.pt

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that has properties more suitable for a particular analytical method. For D-DHA, derivatization is often employed to enhance its detectability, particularly in HPLC with UV or fluorescence detection. utas.edu.aunih.gov

Both pre-column and post-column derivatization strategies have been developed. utas.edu.aunih.gov In pre-column derivatization, the analyte is derivatized before it is introduced into the analytical system. utas.edu.au In post-column derivatization, the derivatization reaction occurs after the analyte has been separated by chromatography but before it reaches the detector. nih.gov

A common reagent used for the derivatization of D-DHA is 1,2-phenylenediamine (OPDA). utas.edu.aunih.govresearchgate.net OPDA reacts with the dicarbonyl group of D-DHA to form a highly fluorescent quinoxaline derivative. nih.govresearchgate.net This reaction significantly enhances the sensitivity of detection, allowing for the determination of low concentrations of D-DHA.

The derivatization with OPDA can be performed either before or after chromatographic separation. utas.edu.aunih.gov In a post-column derivatization setup, L-ascorbic acid can be oxidized to D-DHA in-line, which then reacts with OPDA in a heated reactor to form the fluorescent derivative. nih.gov This allows for the simultaneous determination of both L-ascorbic acid and D-DHA. nih.gov

Derivatization Reagent Reaction Product Detection Method Application Reference
1,2-phenylenediamine (OPDA) Fluorescent quinoxaline derivativeFluorometry, UV absorbanceHPLC (pre- and post-column) utas.edu.aunih.govresearchgate.net

The indirect analysis of D-DHA often relies on its quantitative reduction to L-ascorbic acid. Several reducing agents have been employed for this purpose, with the choice depending on the specific analytical method and sample matrix.

Commonly used reducing agents include:

Dithiothreitol (DTT): Widely used for the reduction of D-DHA to L-ascorbic acid before chromatographic analysis. researchgate.netnih.govscispace.com

Tris(2-carboxyethyl)phosphine (TCEP): A more stable and effective reducing agent than DTT, particularly at lower pH. nih.goveurofins.com It is cost-effective and provides longer sample stability. eurofins.com

2,3-dimercapto-1-propanol: Used in conjunction with HPLC with coulometric electrochemical detection to convert D-DHA to L-ascorbic acid. nih.gov

Homocysteine: Found to be a suitable reducing agent for D-DHA at neutral pH. d-nb.info

Thioglycolic acid: Effective for reducing D-DHA at pH 6.0 without affecting 2,3-diketogulonic acid. d-nb.info

Glutathione (B108866): The principal reducing agent for D-DHA in vivo. core.ac.uk

The selection of the appropriate reducing agent and reaction conditions is critical to ensure complete and specific reduction of D-DHA without affecting other components in the sample.

Reducing Agent Key Characteristics Typical Application Reference
Dithiothreitol (DTT) Widely used, effective for reducing D-DHA.HPLC analysis researchgate.netnih.govscispace.com
Tris(2-carboxyethyl)phosphine (TCEP) More stable and effective than DTT, works at lower pH.Voltammetry, HPLC nih.goveurofins.com
2,3-dimercapto-1-propanol Used for complete recovery of D-DHA.HPLC with electrochemical detection nih.gov
Homocysteine Effective at neutral pH.Laboratory research d-nb.info
Thioglycolic acid Effective at pH 6.0, does not affect 2,3-diketogulonic acid.Laboratory research d-nb.info
Glutathione The primary in vivo reducing agent.Biological studies core.ac.uk

Q & A

Q. How can researchers systematically evaluate degradation products formed during long-term this compound storage?

  • Employ accelerated stability testing (e.g., elevated temperature/humidity) and analyze degradation profiles via mass spectrometry. Compare results with supplier stability claims to identify storage-related risks .

Contradiction Analysis and Methodological Recommendations

  • PPE Guidelines : Discrepancies between SDS documents highlight the need for lab-specific risk assessments. For example, Cayman Chemical’s SDS states eye protection is unnecessary , while Gold Biotechnology requires it . Researchers must align protocols with institutional safety policies and experimental exposure risks.
  • Stability Claims : While SDS from multiple suppliers assert stability under standard conditions , methodological rigor demands pre-experiment verification, particularly for non-standard solvents or temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Dehydroascorbic acid
Reactant of Route 2
D-Dehydroascorbic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.